molecular formula C7H7NO4 B12850548 Methyl 4-formamidofuran-2-carboxylate

Methyl 4-formamidofuran-2-carboxylate

Cat. No.: B12850548
M. Wt: 169.13 g/mol
InChI Key: IDYXCYGJTBOZEU-UHFFFAOYSA-N
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Description

Methyl 4-formamidofuran-2-carboxylate is a heterocyclic organic compound featuring a furan ring substituted with a methyl ester group at position 2 and a formamido (-NHCHO) group at position 4. Its molecular formula is C₇H₇NO₄, with a molecular weight of 169.14 g/mol. This compound is primarily used in research and development (R&D) as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications. Its structure combines reactive functional groups (ester and amide), enabling diverse chemical modifications .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

methyl 4-formamidofuran-2-carboxylate

InChI

InChI=1S/C7H7NO4/c1-11-7(10)6-2-5(3-12-6)8-4-9/h2-4H,1H3,(H,8,9)

InChI Key

IDYXCYGJTBOZEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CO1)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formamidofuran-2-carboxylate typically involves the reaction of furan derivatives with formamide and methylating agents. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of formamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formamidofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formamidofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-formamidofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-formamidofuran-2-carboxylate with key analogs based on functional groups, molecular properties, and applications.

Functional Group and Structural Analogues

4-Formylfuran-2-carboxylic Acid (C₆H₄O₄)
  • Structure : Features a formyl (-CHO) group at position 4 and a carboxylic acid (-COOH) at position 2.
  • Molecular Weight : 140.09 g/mol .
  • Key Differences : The absence of a methyl ester and the presence of a carboxylic acid make this compound more polar and acidic.
  • Toxicity : Classified under acute toxicity Category 4 (oral, dermal, inhalation) .
Methyl Shikimate (C₈H₁₂O₅)
  • Structure : A cyclohexene carboxylic acid derivative with a methyl ester group.
  • Molecular Weight : 200.19 g/mol .
  • Key Differences : The cyclohexene backbone and hydroxyl groups distinguish it from the planar furan system of the target compound.
  • Applications: Key intermediate in biochemical pathways (e.g., aromatic amino acid biosynthesis) .
Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂)
  • Structure: A diterpenoid methyl ester with a complex tricyclic framework.
  • Molecular Weight : ~316.5 g/mol .

  • Key Differences: Larger molecular size and lipophilic nature due to the diterpenoid skeleton.
  • Applications : Studied for antimicrobial and anti-inflammatory properties in natural product research .
Methyl Palmitate (C₁₇H₃₄O₂)
  • Structure : A straight-chain fatty acid methyl ester.
  • Molecular Weight : 270.45 g/mol .
  • Key Differences : High lipophilicity due to the long alkyl chain, contrasting with the polar furan-amide system.
  • Applications : Used in cosmetics, biofuels, and surfactants .
Methyl 5-((4-Fluorophenoxy)methyl)furan-2-carboxylate
  • Structure: A fluorophenoxy-substituted furan methyl ester.
  • Key Differences: The electron-withdrawing fluorine atom and phenoxy group enhance stability and alter electronic properties compared to the formamido group.
  • Applications: Potential use in medicinal chemistry due to fluorinated motifs .

Physicochemical and Toxicological Comparison

Compound Molecular Weight (g/mol) Functional Groups Solubility (Predicted) Toxicity Profile Applications
This compound 169.14 Methyl ester, formamido Moderate (polar aprotic solvents) Unknown; limited data Pharmaceutical intermediates
4-Formylfuran-2-carboxylic acid 140.09 Carboxylic acid, formyl High (aqueous) Acute toxicity Category 4 R&D precursor
Methyl shikimate 200.19 Methyl ester, cyclohexene Moderate Not reported Biochemical studies
Sandaracopimaric acid methyl ester ~316.5 Methyl ester, diterpenoid Low (lipophilic) Not reported Natural product research
Methyl palmitate 270.45 Methyl ester, fatty acid Low (lipophilic) Low toxicity Industrial formulations

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